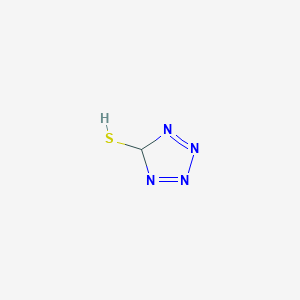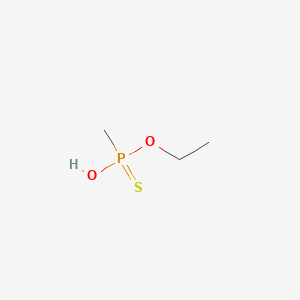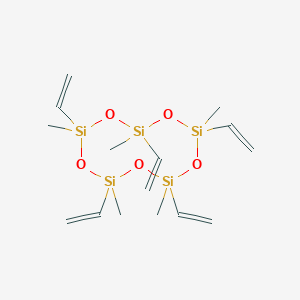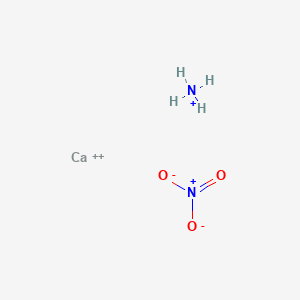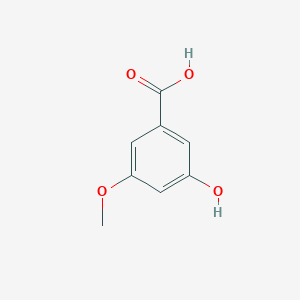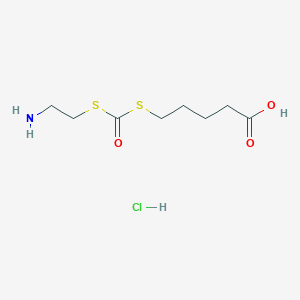
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride, also known as DTT, is a reducing agent commonly used in biochemical and molecular biology research. It is a highly effective agent that can break disulfide bonds in proteins, allowing for their separation and analysis. DTT is widely used in the laboratory due to its ability to maintain the reduced state of proteins and enzymes.
Mécanisme D'action
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride acts as a reducing agent by donating electrons to disulfide bonds in proteins. This causes the disulfide bonds to break, resulting in the separation of protein domains. Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is highly effective at reducing disulfide bonds, and its mechanism of action is well understood.
Effets Biochimiques Et Physiologiques
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride has no known biochemical or physiological effects on living organisms. It is a highly specific reducing agent that only affects disulfide bonds in proteins. As such, it is widely used in the laboratory without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride has several advantages when used in laboratory experiments. It is highly effective at reducing disulfide bonds in proteins, making it an essential tool in protein structure and function studies. Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is also relatively inexpensive and easy to use, making it accessible to researchers with limited resources.
One limitation of Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is that it can be toxic in high concentrations. As such, it is important to use Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride in the appropriate amounts and to handle it with care. Additionally, Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride can only reduce disulfide bonds, meaning that it is not effective at breaking other types of chemical bonds.
Orientations Futures
There are several future directions for research involving Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride. One area of interest is the development of new reducing agents that are more effective or less toxic than Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride. Additionally, there is ongoing research into the use of Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride in the study of protein folding and misfolding, as well as in the development of new protein-based therapies.
In conclusion, Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is a highly effective reducing agent that is widely used in scientific research. Its ability to break disulfide bonds in proteins makes it an essential tool in protein structure and function studies. While Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride has some limitations, its advantages make it an important resource for researchers in the field. Ongoing research into Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride and its applications will undoubtedly lead to new discoveries and advancements in the field of molecular biology.
Méthodes De Synthèse
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride can be synthesized through the reaction of thioacetic acid with ethylenediamine. The resulting product is then reacted with 5-mercaptovaleric acid to form the final product, Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride. The synthesis of Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is a straightforward process that can be carried out in the laboratory with relative ease.
Applications De Recherche Scientifique
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is widely used in scientific research for its ability to reduce disulfide bonds in proteins. This is particularly useful in the study of protein structure and function, as it allows for the separation and analysis of individual protein domains. Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is also used in the purification of proteins, as it can help to remove unwanted contaminants.
Propriétés
Numéro CAS |
19213-26-4 |
|---|---|
Nom du produit |
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride |
Formule moléculaire |
C8H16ClNO3S2 |
Poids moléculaire |
273.8 g/mol |
Nom IUPAC |
5-(2-aminoethylsulfanylcarbonylsulfanyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3S2.ClH/c9-4-6-14-8(12)13-5-2-1-3-7(10)11;/h1-6,9H2,(H,10,11);1H |
Clé InChI |
BCVOAESRBBRLAW-UHFFFAOYSA-N |
SMILES |
C(CCSC(=O)SCCN)CC(=O)O.Cl |
SMILES canonique |
C(CCSC(=O)SCCN)CC(=O)O.Cl |
Autres numéros CAS |
19213-26-4 |
Synonymes |
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercapt ovaleric acid, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




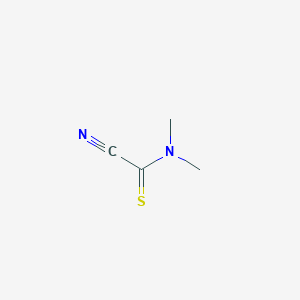



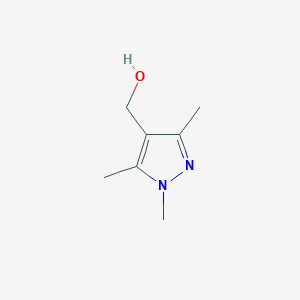

![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)
